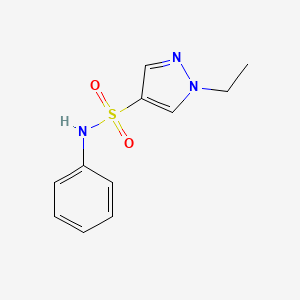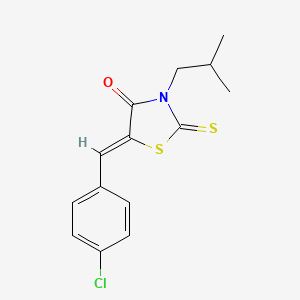![molecular formula C18H19N3O2 B4702885 3-(4-METHOXYPHENYL)-2,5-DIMETHYL-6-(PROP-2-EN-1-YL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE](/img/structure/B4702885.png)
3-(4-METHOXYPHENYL)-2,5-DIMETHYL-6-(PROP-2-EN-1-YL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE
Vue d'ensemble
Description
3-(4-METHOXYPHENYL)-2,5-DIMETHYL-6-(PROP-2-EN-1-YL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE is a complex organic compound with a unique structure that combines a pyrazolo[1,5-a]pyrimidine core with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYPHENYL)-2,5-DIMETHYL-6-(PROP-2-EN-1-YL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. One common approach includes the condensation of 4-methoxyphenylhydrazine with an appropriate β-diketone to form the pyrazole ring, followed by cyclization with a suitable aldehyde or ketone to construct the pyrimidine ring. The reaction conditions often require the use of acidic or basic catalysts and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance production rates and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-METHOXYPHENYL)-2,5-DIMETHYL-6-(PROP-2-EN-1-YL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
3-(4-METHOXYPHENYL)-2,5-DIMETHYL-6-(PROP-2-EN-1-YL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(4-METHOXYPHENYL)-2,5-DIMETHYL-6-(PROP-2-EN-1-YL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and inflammation . The compound’s structure allows it to fit into specific binding pockets, making it a potent inhibitor .
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound shares a similar methoxyphenyl group and has been studied for its anti-inflammatory properties.
(E)-1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Another related compound with a similar core structure, known for its potential in medicinal chemistry.
Uniqueness
What sets 3-(4-METHOXYPHENYL)-2,5-DIMETHYL-6-(PROP-2-EN-1-YL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE apart is its unique combination of functional groups and the pyrazolo[1,5-a]pyrimidine core, which provides distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in various research fields.
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-2,5-dimethyl-6-prop-2-enyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-5-6-15-11(2)19-17-16(12(3)20-21(17)18(15)22)13-7-9-14(23-4)10-8-13/h5,7-10,20H,1,6H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVYJXJZHYWFJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=C(C(=O)N2N1)CC=C)C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{[4-({[(4-chlorophenyl)thio]acetyl}amino)benzoyl]amino}benzoate](/img/structure/B4702803.png)

![2-[(4-METHYL-5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE](/img/structure/B4702836.png)

![4-[(3-{[(2-furylmethyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4702850.png)
![1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4702853.png)
![5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4702855.png)


![2-[4-(3-methoxyphenoxy)butylsulfanyl]pyrimidine](/img/structure/B4702869.png)
![3-({6-PHENYL-3-[(PROPAN-2-YLOXY)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID](/img/structure/B4702874.png)
![2-{1-[(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-phenylacetamide](/img/structure/B4702881.png)


